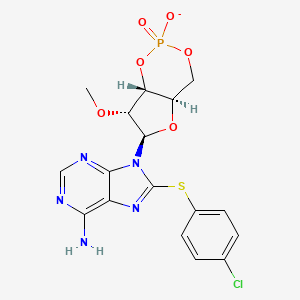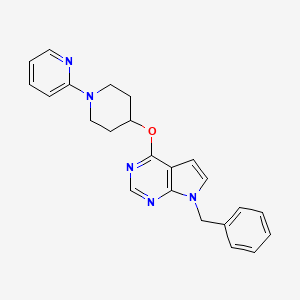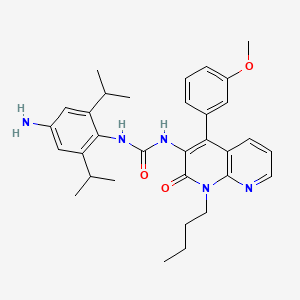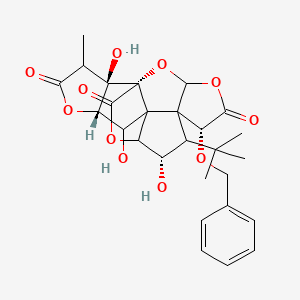![molecular formula C24H24N6O B10771496 5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B10771496.png)
5-(4-Cyano-3-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “PMID21939274C2” is a synthetic organic molecule that has garnered attention in the field of pharmacology for its potential therapeutic applications. It is classified as a small molecular drug and is currently under investigation for its efficacy in treating various diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “PMID21939274C2” involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Chemical Reduction: Using reducing agents to convert precursor molecules into the desired compound.
Deposition-Precipitation: A method where the compound is deposited onto a substrate and then precipitated out of solution.
Impregnation: A technique where the compound is impregnated into a solid support.
Industrial Production Methods: Industrial production of “PMID21939274C2” likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include:
Continuous Flow Reactors: For efficient and scalable production.
High-Performance Liquid Chromatography (HPLC): For purification and quality control.
化学反応の分析
Types of Reactions: “PMID21939274C2” undergoes various chemical reactions, including:
Oxidation: Where the compound gains oxygen or loses hydrogen.
Reduction: Where the compound gains hydrogen or loses oxygen.
Substitution: Where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
“PMID21939274C2” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its potential to treat various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of “PMID21939274C2” involves its interaction with specific molecular targets within the body. It may act by:
Binding to Receptors: Modulating the activity of specific receptors involved in disease pathways.
Inhibiting Enzymes: Blocking the activity of enzymes that contribute to disease progression.
Modulating Signaling Pathways: Affecting intracellular signaling pathways to alter cellular responses
類似化合物との比較
“PMID21939274C2” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: GTPL5744, PubChem CID 73755152.
Uniqueness: “PMID21939274C2” may have unique binding affinities, selectivity, and efficacy profiles compared to other similar compounds
特性
分子式 |
C24H24N6O |
|---|---|
分子量 |
412.5 g/mol |
IUPAC名 |
5-(4-cyano-3-methylphenyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H24N6O/c1-15(2)22-28-24(31-29-22)17-6-8-30(9-7-17)23-20(13-26)11-21(14-27-23)18-4-5-19(12-25)16(3)10-18/h4-5,10-11,14-15,17H,6-9H2,1-3H3 |
InChIキー |
TXALYVIWRLTFFP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(N=C2)N3CCC(CC3)C4=NC(=NO4)C(C)C)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3H]-Paroxetine](/img/structure/B10771422.png)


![(6Z)-4-amino-6-[[4-[4-[(2Z)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B10771449.png)
![(2S)-N-[(1R)-1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771457.png)

![[[[[(2R,3S,4R,5R)-5-[6-amino-2-(2,2,3,3,3-pentatritiopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B10771480.png)


![(1r,3s,4s,5r)-3-(4-Amino-3-Fluoro-5-{[(2r)-1,1,1-Trifluoro-3-Methoxypropan-2-Yl]oxy}benzyl)-5-[(3-Tert-Butylbenzyl)amino]tetrahydro-2h-Thiopyran-4-Ol 1-Oxide](/img/structure/B10771497.png)
![N-[1-[4-(2,4-dimethoxyphenyl)-5-(3-ethylindol-1-yl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B10771500.png)

![(1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B10771507.png)